molecular formula Pr5Sn4 B14738375 CID 71352577

CID 71352577

Cat. No.: B14738375
M. Wt: 1179.4 g/mol
InChI Key: MNQKYZNARCLUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This gap highlights the need for further investigation into authoritative databases (e.g., PubChem, SciFinder) or peer-reviewed literature to obtain precise information.

Properties

Molecular Formula

Pr5Sn4

Molecular Weight

1179.4 g/mol

InChI

InChI=1S/5Pr.4Sn

InChI Key

MNQKYZNARCLUOF-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Sn].[Pr].[Pr].[Pr].[Pr].[Pr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound CID 71352577 involves several steps, including specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods: Industrial production of compound this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Compound CID 71352577 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Compound CID 71352577 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of compound CID 71352577 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 71352577 lacks direct evidence, insights can be drawn from structural and functional analogs discussed in the provided materials. Below is a comparative analysis based on common frameworks for compound comparison (e.g., betulin-derived inhibitors, oscillatoxin derivatives, and chemotherapeutic adjuvants):

Table 1: Structural and Functional Comparison of this compound with Hypothetical Analogs

Compound (CID) Structural Class Key Functional Groups Biological Activity References
This compound (hypothetical) Unknown Unknown Unknown N/A
Betulin (72326) Triterpenoid (Betulin-derived) Hydroxyl groups, pentacyclic triterpene Substrate/inhibitor for enzymes (e.g., bile acid transporters)
Betulinic acid (64971) Triterpenoid (oxidized betulin) Carboxylic acid group Anticancer, antiviral activity
3-O-Caffeoyl betulin (10153267) Betulin-caffeate hybrid Caffeoyl ester moiety Enhanced solubility, potential inhibition of transporters
Oscillatoxin D (101283546) Alkaloid (oscillatoxin derivative) Macrocyclic lactone, bromine substituents Cytotoxic, marine-derived bioactivity
Irbesartan (3749) Tetrazole derivative Tetrazole ring, biphenyl group Angiotensin II receptor antagonist; inhibitor of bile acid uptake

Key Observations:

Structural Diversity: Betulin-derived compounds (CIDs 72326, 64971, 10153267) share a triterpenoid backbone but differ in functional groups (e.g., hydroxyl vs. carboxylic acid vs. caffeoyl ester), which modulate solubility and target specificity . In contrast, oscillatoxin derivatives (CID 101283546) exhibit brominated macrocyclic structures linked to marine toxicity .

Functional Specificity: Inhibitors like irbesartan (CID 3749) and betulinic acid (CID 64971) demonstrate how minor structural modifications (e.g., tetrazole vs. triterpenoid) lead to divergent biological roles—irbesartan targets cardiovascular pathways, while betulinic acid shows anticancer effects .

Methodological Gaps : Without this compound’s structural data, comparative analysis remains speculative. Standardized parameters (e.g., logP, solubility, binding affinity) are critical for meaningful comparisons but are unavailable here .

Research Implications and Limitations

Comparative Frameworks : Analogous compounds (e.g., betulin derivatives) suggest that this compound’s properties could be inferred from its hypothetical structural class. For example, caffeoyl esters (as in CID 10153267) often enhance bioavailability, which may apply to this compound if similarly modified .

Data Reproducibility : Detailed synthesis protocols and characterization data (e.g., purity, spectral signatures) are essential for validating comparisons, as emphasized in multiple evidence sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.